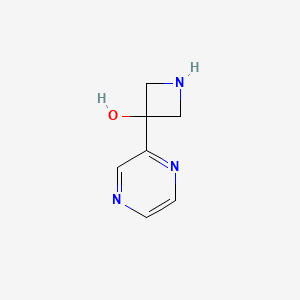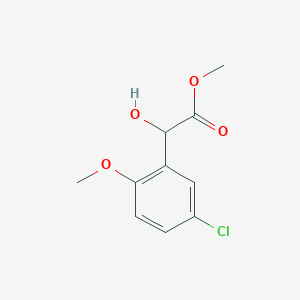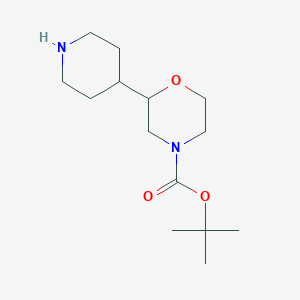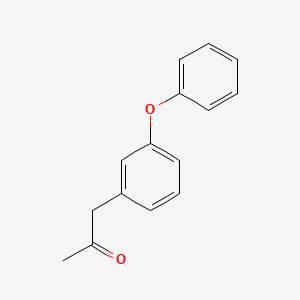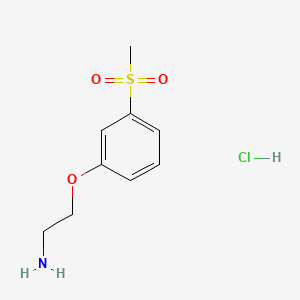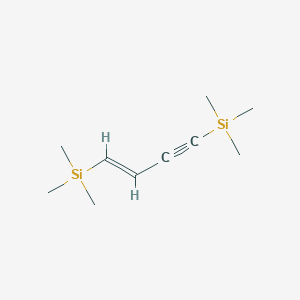
Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- typically involves the reaction of trimethylsilyl chloride with buten-3-yne-1,4-diyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired silane compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may also involve purification steps, such as distillation or chromatography, to remove any impurities and obtain the final product .
化学反应分析
Types of Reactions
Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the silicon atoms, forming siloxanes.
Reduction: Reduction reactions often involve the addition of hydrogen to the compound, resulting in the formation of silanes with lower oxidation states.
Substitution: In substitution reactions, one or more of the organic groups attached to the silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
科学研究应用
Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
作用机制
The mechanism by which Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- exerts its effects involves the interaction of the silicon atoms with other molecules or surfaces. The silicon atoms can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable compounds and materials. These interactions are facilitated by the unique electronic properties of silicon, which allow it to participate in various chemical reactions .
相似化合物的比较
Similar Compounds
Similar compounds to Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- include:
Trimethylsilyl chloride: An organosilicon compound used in organic synthesis and as a precursor for other silanes.
Triethylsilane: Another organosilicon compound used as a reducing agent in chemical reactions.
Uniqueness
What sets Silane, (1E)-1-buten-3-yne-1,4-diylbis[trimethyl- apart from these similar compounds is its unique structure, which includes both buten-3-yne and trimethylsilyl groups. This structure imparts distinct chemical properties, making it particularly useful in specific applications where other silanes may not be as effective .
属性
分子式 |
C10H20Si2 |
|---|---|
分子量 |
196.44 g/mol |
IUPAC 名称 |
trimethyl-[(E)-4-trimethylsilylbut-1-en-3-ynyl]silane |
InChI |
InChI=1S/C10H20Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7,9H,1-6H3/b9-7+ |
InChI 键 |
LEBUQQGWWZFMIB-VQHVLOKHSA-N |
手性 SMILES |
C[Si](C)(C)/C=C/C#C[Si](C)(C)C |
规范 SMILES |
C[Si](C)(C)C=CC#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


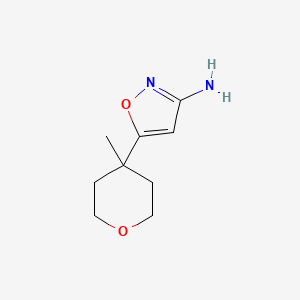
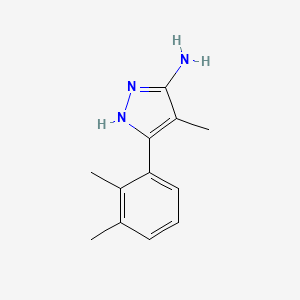

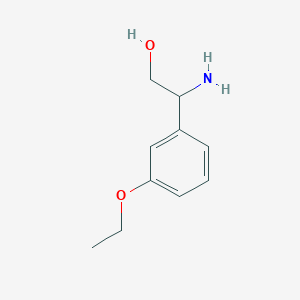
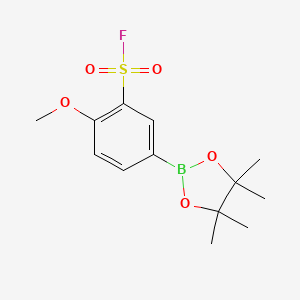
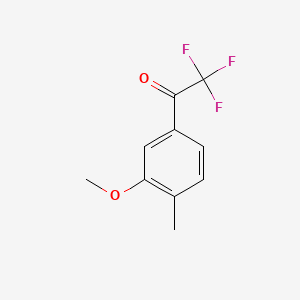
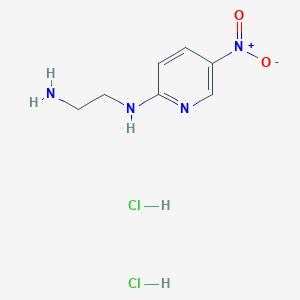
![5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B15310442.png)

